Quinpirole dihydrochloride

Vue d'ensemble

Description

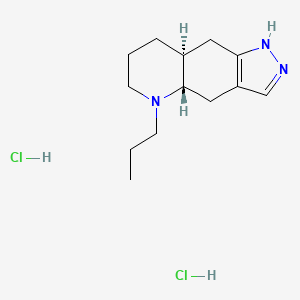

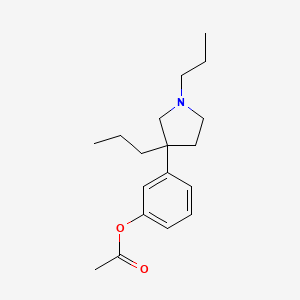

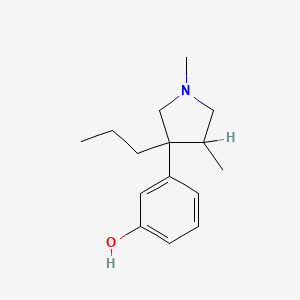

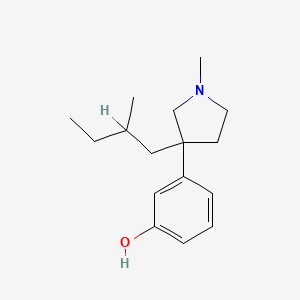

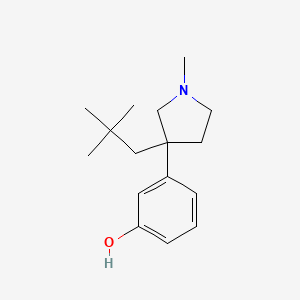

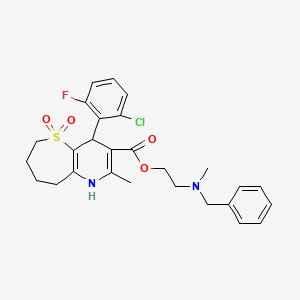

Quinpirole dihydrochloride is a psychoactive drug and research chemical which acts as a selective D2-like dopamine receptor agonist . It is the active enantiomer of (±)-Quinpirole dihydrochloride . The molecular formula is C13H21N3·HCl and it appears as a white powder .

Molecular Structure Analysis

The molecular weight of Quinpirole dihydrochloride is 255.79 (anhydrous) . The InChI string representation of its structure is 1S/C13H21N3.ClH/c1-2-5-16-6-3-4-10-7-12-11 (8-13 (10)16)9-14-15-12;/h9-10,13H,2-8H2,1H3, (H,14,15);1H/t10-,13-;/m1./s1 .

Chemical Reactions Analysis

Quinpirole has been shown to increase locomotion and sniffing behavior in mice treated with it . It also elicits differential in vivo changes in the pre- and postsynaptic distributions of dopamine D2 receptors in mouse striatum .

Physical And Chemical Properties Analysis

Quinpirole dihydrochloride is a white powder . It is soluble in 0.1 N HCl (23 mg/ml) or water (7.3 mg/ml) . It should be stored tightly sealed at –20°C .

Applications De Recherche Scientifique

Parkinson's Disease Research

Quinpirole dihydrochloride has been investigated in animal models for its potential role in the treatment of Parkinson's disease. It functions as a dopamine agonist and exhibits properties indicating its stimulation of central dopaminergic receptors. Its differentiating characteristics from other dopaminergic drugs suggest it might be useful in Parkinson's disease therapy (Koller et al., 1987).

Obsessive-Compulsive Disorder (OCD) in Animal Models

Quinpirole has been utilized as a dopamine D2 and D3 receptor agonist to induce perseverative behavior in animal models, contributing to studies on OCD. It has been instrumental in understanding the role of dopamine in perseverative behavior, with a focus on structures like the orbitofrontal cortex and striatum (Rojas et al., 2015).

Cognitive and Motor Performance Studies

Research on rats treated ontogenetically with quinpirole has revealed insights into neurochemical abnormalities and their impact on cognition and motor performance. Quinpirole-treated rats displayed cognitive deficits and enhanced skilled reaching, suggesting a link with dopaminergic hyperfunction (Brown et al., 2002).

Orientations Futures

Quinpirole dihydrochloride has been used in various experiments . It has been shown to reduce secondary brain injury-induced glial cell activation and neuroinflammation via regulation of the D2R/Akt/GSK3-β signaling pathways . This suggests that Quinpirole dihydrochloride may be a safe therapeutic agent against traumatic brain injury-induced neurodegeneration .

Propriétés

IUPAC Name |

(4aS,8aS)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3.2ClH/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12;;/h9-10,13H,2-8H2,1H3,(H,14,15);2*1H/t10-,13-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIGRGIGKHPYTK-LWCZFAHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC[C@@H]2[C@@H]1CC3=C(C2)NN=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00994430 | |

| Record name | Quinpirole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinpirole dihydrochloride | |

CAS RN |

73625-62-4 | |

| Record name | Quinpirole dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073625624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinpirole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(ethoxymethyl)-7-fluoro-N-(2-fluorophenyl)-3-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B1680339.png)

![(2S)-4-amino-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]-N-(phenylmethyl)butanamide](/img/structure/B1680340.png)

![13-Methoxy-5,6,19-trimethyl-11-oxa-19-azahexacyclo[10.9.1.01,10.02,7.02,18.016,22]docosa-5,12,14,16(22)-tetraen-9-one](/img/structure/B1680343.png)